1,2-Propane-d6-diol

Descripción general

Descripción

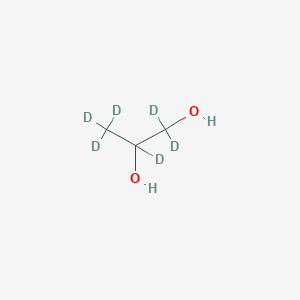

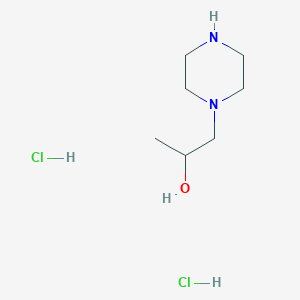

1,2-Propane-d6-diol, also known as Propylene-d6 glycol, is the d6 labelled analogue of 1,2-Propanediol . It is a colourless, viscous, hygroscopic, low-melting (−59°C) and high-boiling (188°C) liquid with low toxicity . It is used in the preparation of polymers, existing as a linker unit . It is also used in the preparation of colchine derivatives as anticancer agents .

Synthesis Analysis

The synthesis of this compound has been explored in various studies. For instance, one study discussed the synthesis and hydrophilicity analysis of bis(propane-1,2-diol) terminated Polydimethylsiloxanes (PDMSs) . Another study discussed the synthesis of propylene carbonate from propane-1,2-diol and urea .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: CD3CD (OH)CD2OH .

Chemical Reactions Analysis

1,2-Propanediol is an important building block used in the manufacture of unsaturated polyester resin, antifreeze, biofuel, nonionic detergent, etc . The commercial production of 1,2-propanediol through microbial biosynthesis is limited by low efficiency, and chemical production of 1,2-propanediol requires petrochemically derived routes involving wasteful power consumption and high pollution emissions .

Physical And Chemical Properties Analysis

This compound is a colourless, viscous, hygroscopic, low-melting (−59°C) and high-boiling (188°C) liquid . It is used as a solvent, emulsifying agent, and antifreeze .

Aplicaciones Científicas De Investigación

Hyperpolarization in Imaging

1,2-Propane-d6-diol has been utilized in the field of hyperpolarization, a technique that significantly enhances signal strength in magnetic resonance imaging (MRI). Kovtunov et al. (2014) demonstrated the use of hyperpolarized propane-d6 gas synthesized via parahydrogen-induced polarization. This advancement holds potential for bioimaging applications, including pulmonary low-field MRI, due to the long lifetime and non-toxic nature of propane gas (Kovtunov et al., 2014).

Oxidation Reactions

Research by Zahonyi-Budo and Simándi (1996) highlighted the rapid and selective reaction of propane-1,2-diol with unstable manganese(V) and manganese(VI) in acidic aqueous solution. This interaction is crucial in understanding the disproportionation of these species and offers insights into the oxidation mechanisms of diols (Zahonyi-Budo & Simándi, 1996).

Catalysis

Gold-based catalysts have been investigated for their efficiency in the catalytic oxidation of vicinal diols, including propane-1,2-diol. Prati and Rossi (1998) explored how these catalysts, under mild conditions, can achieve high selectivities toward monooxygenation in the oxidation of diols (Prati & Rossi, 1998).

Crystallization and Stereochemistry

Bredikhin et al. (2017) studied the phase behavior and spontaneous resolution of a derivative of propane-1,2-diol. They observed moderate enantiomeric excess values in crystalline precipitates, offering insights into the stereochemistry and crystallization of diols (Bredikhin et al., 2017).

Microbial Production

Zeng and Sabra (2011) reviewed the microbial production of diols, including 1,2-propanediol, as platform green chemicals. They discussed the engineering of production strains and fermentation process optimization, highlighting the potential of biotechnological approaches in diol production (Zeng & Sabra, 2011).

Conformational Studies

Klein (2002) conducted ab initio conformational studies on diols, including propane-1,2-diol, using density functional theory (DFT) methods. These studies provide valuable insights into the molecular structures and interactions of diols (Klein, 2002).

Enzymatic Determination

Spohn et al. (1991) developed a rapid flow-injection procedure for the determination of propane-1,2-diol in aqueous solutions. This method, leveraging enzymatic assays, contributes to the analytical chemistry of diols (Spohn et al., 1991).

Downstream Processing

Xiu and Zeng (2008) summarized the current state of methods studied for the recovery and purification of biologically produced diols, emphasizing the challenges and perspectives for improved downstream processing (Xiu & Zeng, 2008).

Mecanismo De Acción

Target of Action

It’s known that 1,2-propane-d6-diol is an important building block used in the manufacture of various products such as unsaturated polyester resin, antifreeze, biofuel, and nonionic detergent .

Biochemical Pathways

This compound is produced through microbial biosynthesis, which involves various metabolic pathways . For instance, de-oxy sugars like fucose and rhamnose can be used as carbon sources . The glycolytic intermediate-dihydroxyacetonephosphate (DHAP) can also be used to produce this compound via the formation of methylglyoxal .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Biobased this compound produced from renewable alternative raw materials has great potential to replace traditional petroleum-derived this compound with substantial environmental and economic benefits .

Safety and Hazards

Safety measures should be taken while handling 1,2-Propane-d6-diol. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Direcciones Futuras

The future of 1,2-Propane-d6-diol lies in the development of various strategies based on metabolic engineering to overcome a series of obstacles. This includes the progress in the microbial production of 1,2-propanediol, particularly the different micro-organisms used for 1,2-propanediol biosynthesis and microbial production pathways . Biobased 1,2-propanediol produced from renewable alternative raw materials has great potential to replace traditional petroleum-derived 1,2-propanediol with substantial environmental and economic benefits .

Propiedades

IUPAC Name |

1,1,2,3,3,3-hexadeuteriopropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/i1D3,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIAPMSPPWPWGF-LIDOUZCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

82.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropane-1-carboxylic acid](/img/structure/B1455944.png)